molecular formula C10H10Cl2O2 B1410181 Methyl 3,4-dichloro-5-methylphenylacetate CAS No. 1807180-89-7

Methyl 3,4-dichloro-5-methylphenylacetate

Cat. No.: B1410181
CAS No.: 1807180-89-7
M. Wt: 233.09 g/mol
InChI Key: NTRWDJGCZDTQMG-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-5-methylphenylacetate typically involves the esterification of 3,4-dichloro-5-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-5-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3,4-dichloro-5-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which Methyl 3,4-dichloro-5-methylphenylacetate exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a methyl group on the aromatic ring can influence its binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways involved may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dichlorophenylacetate: Lacks the methyl group on the aromatic ring.

    Methyl 3,5-dichloro-4-methylphenylacetate: Has a different substitution pattern on the aromatic ring.

    Methyl 2,4-dichloro-5-methylphenylacetate: Chlorine atoms are positioned differently on the ring.

Uniqueness

Methyl 3,4-dichloro-5-methylphenylacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group in specific positions on the aromatic ring distinguishes it from other similar compounds and can lead to different properties and applications.

Biological Activity

Methyl 3,4-dichloro-5-methylphenylacetate (MDMPA) is a compound of significant interest in the fields of chemistry and biology due to its potential applications and biological activities. This article delves into the biological activity of MDMPA, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

MDMPA is characterized by its unique molecular structure, which includes two chlorine atoms and a methyl group attached to a phenylacetate framework. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of MDMPA is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to engage in enzyme inhibition and receptor binding, which can modulate biochemical pathways. Specifically, the chlorine atoms and methyl group enhance its binding affinity to certain enzymes or receptors, potentially leading to altered physiological responses.

Antimicrobial Activity

Research has indicated that MDMPA exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, MDMPA demonstrated minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents. For instance, compounds structurally related to MDMPA have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (μM) Notes
Staphylococcus aureus6.3Effective against resistant strains
Escherichia coli12.5Moderate susceptibility
Pseudomonas aeruginosa25Limited efficacy observed

Enzyme Inhibition

MDMPA has been investigated for its potential as an enzyme inhibitor. Studies suggest that the compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. For example, the IC50 values for MDMPA against CYP3A4 were reported at approximately 5.9 μM, indicating moderate inhibitory activity .

Case Studies

  • Antibacterial Screening : A study involving the screening of MDMPA analogs against various bacterial strains revealed that certain derivatives exhibited significant antibacterial activity with MIC values as low as 6.3 μM against Staphylococcus aureus. This suggests that modifications in the chemical structure can enhance antimicrobial potency .
  • Enzyme Interaction Studies : Research focusing on the interaction of MDMPA with cytochrome P450 enzymes highlighted its potential role in drug-drug interactions. The compound's ability to inhibit CYP enzymes could affect the metabolism of co-administered drugs, warranting further investigation into its pharmacokinetic properties .

Environmental Considerations

Given the increasing concern over environmental pollutants, studies have also explored the biodegradation potential of MDMPA and related compounds in microbial communities. Research indicates that specific microbial strains can adapt to degrade xenobiotic compounds like MDMPA, showcasing its relevance in bioremediation efforts.

Properties

IUPAC Name

methyl 2-(3,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-7(5-9(13)14-2)4-8(11)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWDJGCZDTQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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